

#### biosynthesis of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B15586014

Get Quote

An In-depth Technical Guide to the Biosynthesis of 11-O-Methylpseurotin A

#### **Executive Summary**

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin family, a class of compounds noted for their unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core structure and diverse biological activities.[1] Isolated from marine-derived Aspergillus fumigatus and Sporothrix sp., 11-O-Methylpseurotin A is a derivative of the more extensively studied pseurotin A.[1][2] The biosynthesis of pseurotin A is orchestrated by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) and a series of tailoring enzymes encoded by the pso gene cluster.[1][3] While the pathway to pseurotin A has been largely elucidated, the final enzymatic step—a crucial O-methylation at the C-11 position to yield 11-O-Methylpseurotin A—remains an unresolved aspect of its biosynthesis. The specific O-methyltransferase responsible for this conversion has not yet been identified.[1][2] This guide synthesizes the current understanding of the biosynthetic pathway, presents the available data, and details the experimental methodologies used to investigate this class of molecules.

# The Pseurotin A Biosynthetic Pathway: Foundation for 11-O-Methylpseurotin A

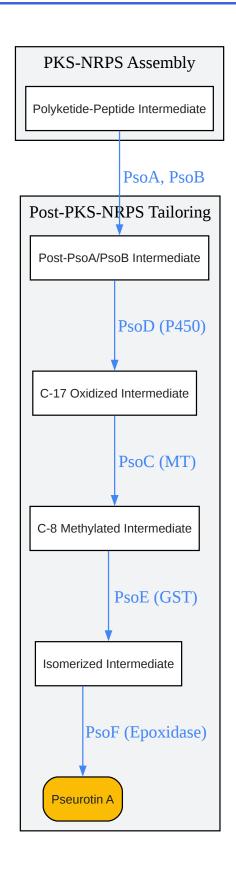
The biosynthesis of **11-O-Methylpseurotin A** is contingent on the prior formation of its immediate precursor, pseurotin A. The genetic blueprint for pseurotin A production is located in the pso gene cluster, which has been identified and characterized in Aspergillus fumigatus.[1] [4] The assembly line begins with the hybrid PKS-NRPS enzyme, PsoA, which constructs the core scaffold, followed by a cascade of modifications by tailoring enzymes.[2]



#### The pso Gene Cluster and Enzyme Functions

The synthesis of the pseurotin core and its subsequent modifications are catalyzed by enzymes encoded within the pso gene cluster. The functions of the key enzymes have been inferred through systematic gene deletion studies and in vitro assays.[1][3]




| Gene | Enzyme | Proposed Function                                                                                                                  | Reference |
|------|--------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| psoA | PsoA   | Hybrid PKS-NRPS;<br>assembles the core<br>scaffold.                                                                                | [1][3]    |
| psoB | PsoB   | Putative hydrolase; potentially involved in 2-pyrrolidine ring closure.                                                            | [1]       |
| psoC | PsoC   | O-methyltransferase;<br>specifically methylates<br>the C-8 hydroxyl<br>group.                                                      | [1][3]    |
| psoD | PsoD   | Cytochrome P450;<br>oxidizes the benzyl<br>carbon (C-17) to a<br>conjugated ketone.                                                | [3]       |
| psoE | PsoE   | Predicted Glutathione S-transferase (GST); isomerizes a C=C bond in the polyketide tail from E to Z configuration.                 | [3][5]    |
| psoF | PsoF   | Epoxidase; catalyzes the epoxidation of the remaining trans double bond in the tail, which is then hydrolyzed to form pseurotin A. | [3]       |
| psoG | PsoG   | Hypothetical protein of unknown function.                                                                                          | [1]       |

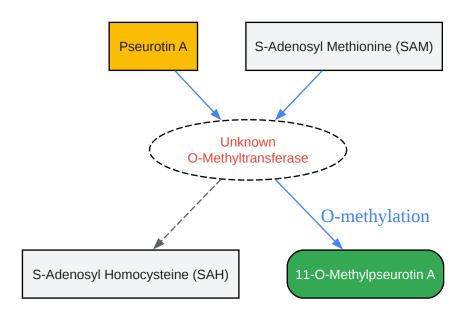


#### **Biosynthetic Pathway Diagram**

The following diagram illustrates the proposed enzymatic steps in the conversion of the PKS-NRPS product to pseurotin A.






Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of Pseurotin A.



## The Unidentified Final Step: O-Methylation of Pseurotin A

The conversion of pseurotin A to **11-O-Methylpseurotin A** involves a targeted O-methylation of the hydroxyl group at the C-11 position.[2] This reaction is presumed to be catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl donor.[2] Crucially, the characterized methyltransferase from the pso cluster, PsoC, has been shown to act specifically on the C-8 hydroxyl group, indicating that a different, yet-to-be-identified methyltransferase is responsible for the C-11 methylation.[1][3]



Click to download full resolution via product page

Caption: Proposed final methylation step to form **11-O-Methylpseurotin A**.

#### **Quantitative and Production Data**

Quantitative yield data for **11-O-Methylpseurotin A** from fungal fermentations are not widely available in the literature, as production is highly dependent on the specific strain and culture conditions.[2] However, co-production with other pseurotin analogues has been reported.



| Compound                  | Producing<br>Organism                        | Reported Co-<br>isolated Pseurotins | Reference |
|---------------------------|----------------------------------------------|-------------------------------------|-----------|
| 11-O-Methylpseurotin<br>A | Aspergillus fumigatus (marine-derived)       | Pseurotin A                         | [2]       |
| 11-O-Methylpseurotin      | Sporothrix sp.                               | Not Specified                       | [2]       |
| 11-O-Methylpseurotin<br>A | Fungal isolate<br>MR2012 (in co-<br>culture) | Pseurotin G, Terezine<br>D          | [2]       |

### **Experimental Protocols**

Elucidating the biosynthesis of **11-O-Methylpseurotin A** requires a combination of analytical chemistry, molecular biology, and biochemistry. Below are representative protocols for key experiments.

#### **Protocol: Identification of Pseurotins by HPLC-MS**

This protocol is designed for the detection and identification of pseurotin A and **11-O-Methylpseurotin A** from fungal culture extracts.

- Sample Preparation:
  - Grow the fungal strain (e.g., Aspergillus fumigatus) in a suitable liquid medium under conditions known to induce secondary metabolite production (e.g., hypoxia).[4]
  - Separate the mycelium from the culture broth by filtration.
  - Extract the supernatant with an equal volume of ethyl acetate three times.
  - Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
  - Re-dissolve the dried extract in a known volume of methanol for analysis.
- HPLC-MS Conditions:

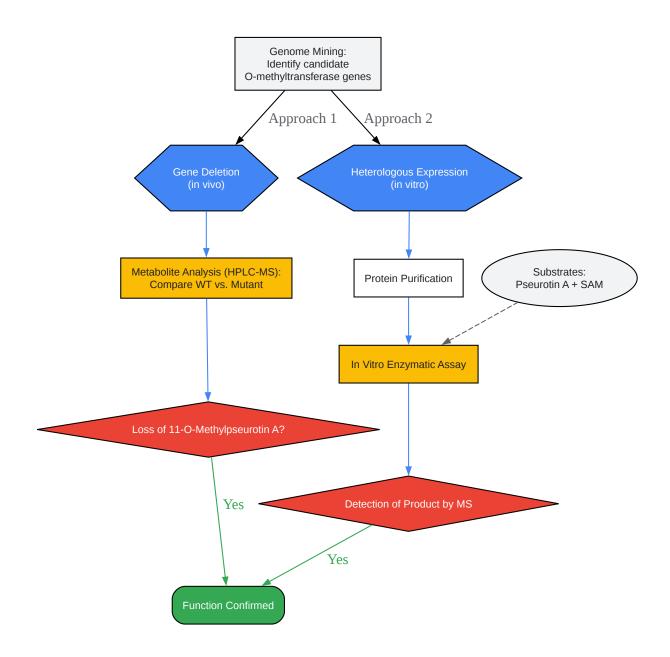


- HPLC System: Surveyor HPLC system or equivalent.[4]
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: Water with 0.1% (v/v) formic acid.
- Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
- Gradient: Start with 2% B, ramp to 98% B over 30 minutes, hold for 5 minutes, and return to initial conditions.[4]
- Flow Rate: 0.6 mL/min.[4]
- Mass Spectrometer: Electrospray ionization (ESI) source in positive ion mode.
- Detection: Scan for the expected m/z values of Pseurotin A [M+H]+ (432.16) and 11-O-Methylpseurotin A [M+H]+ (446.18).
- Data Analysis:
  - Compare the retention times and mass spectra of peaks in the sample extract with those of authentic standards for pseurotin A and 11-O-Methylpseurotin A.

### Protocol: Gene Deletion of a Candidate O-Methyltransferase

This protocol outlines the steps to investigate the function of a candidate gene hypothesized to encode the C-11 O-methyltransferase.

- Construct Generation:
  - Identify a candidate O-methyltransferase gene in the A. fumigatus genome using bioinformatics (e.g., BLAST search with known methyltransferase sequences).
  - o Amplify the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the target gene by PCR.
  - Amplify a selectable marker cassette (e.g., hygromycin resistance, hph).




- Assemble the 5' flank, marker cassette, and 3' flank into a single deletion construct using fusion PCR or Gibson assembly.
- Fungal Transformation:
  - Prepare protoplasts from young A. fumigatus mycelia using a lytic enzyme mixture.
  - Transform the protoplasts with the deletion construct using a polyethylene glycol (PEG)mediated method.
  - Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
- · Screening and Verification:
  - Isolate genomic DNA from putative transformants.
  - Verify the correct homologous recombination event and gene deletion using diagnostic PCR and Southern blotting.
- Metabolite Analysis:
  - Cultivate the confirmed gene deletion mutant and the wild-type strain under producing conditions.
  - Extract the secondary metabolites and analyze by HPLC-MS as described in Protocol 4.1.
  - A successful identification will result in the mutant strain producing pseurotin A but failing to produce 11-O-Methylpseurotin A.

#### **Experimental and Logical Workflow**

The logical workflow for identifying the unknown O-methyltransferase involves a multi-step approach, from candidate gene identification to final enzymatic verification.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pseurotin A Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [biosynthesis of 11-O-Methylpseurotin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586014#biosynthesis-of-11-o-methylpseurotin-a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com